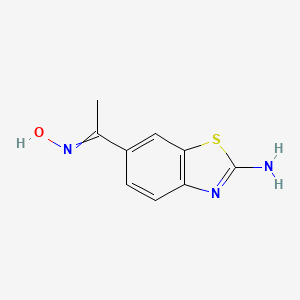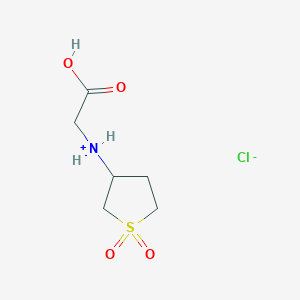
Carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is a chemical compound with a unique structure that includes a thiolane ring, a carboxymethyl group, and an aminium chloride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride typically involves the reaction of a thiolane derivative with chloroacetic acid under alkaline conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid. The reaction conditions usually involve temperatures ranging from 50°C to 80°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride undergoes various chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The carboxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiolane derivatives.
Aplicaciones Científicas De Investigación
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. The carboxymethyl group can interact with amino acid residues, while the thiolane ring can form covalent bonds with thiol groups in proteins. These interactions can disrupt cellular processes, leading to antimicrobial effects.
Comparación Con Compuestos Similares
Similar Compounds
Carboxymethyl chitosan: A derivative of chitosan with similar carboxymethyl groups.
Carboxymethyl cellulose: A cellulose derivative with carboxymethyl groups.
Carboxymethyl dextran: A dextran derivative with carboxymethyl groups.
Uniqueness
N-(carboxymethyl)-1,1-dioxo-1lambda6-thiolan-3-aminium chloride is unique due to its thiolane ring structure, which is not present in the similar compounds listed above. This unique structure imparts different chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H12ClNO4S |
|---|---|
Peso molecular |
229.68 g/mol |
Nombre IUPAC |
carboxymethyl-(1,1-dioxothiolan-3-yl)azanium;chloride |
InChI |
InChI=1S/C6H11NO4S.ClH/c8-6(9)3-7-5-1-2-12(10,11)4-5;/h5,7H,1-4H2,(H,8,9);1H |
Clave InChI |
BQOGPKYVTQMVRQ-UHFFFAOYSA-N |
SMILES canónico |
C1CS(=O)(=O)CC1[NH2+]CC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


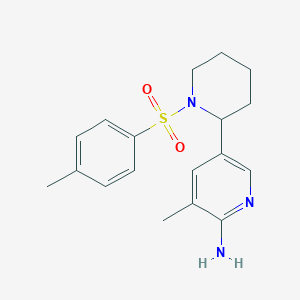

![4-[4-Chloro-2-(dimethylamino)thiazol-5-yl]but-3-en-2-one](/img/structure/B11820772.png)
![N-[1-[2-(difluoromethoxy)phenyl]propylidene]hydroxylamine](/img/structure/B11820779.png)
![tert-butyl 1-{[(1-ethyl-1H-imidazol-2-yl)methyl]amino}-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B11820793.png)
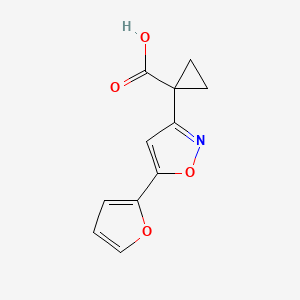

![4-Amino-N-hydroxy-1-methyl-2-oxo-1-azaspiro[4.4]non-3-ene-3-carboximidamide](/img/structure/B11820803.png)
![N-[1-(6-chloro-1-methyl-1h-indol-3-yl)ethylidene]hydroxylamine](/img/structure/B11820811.png)

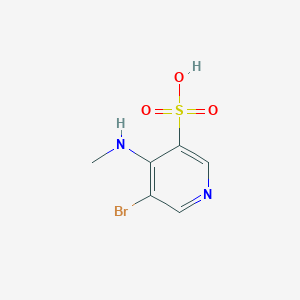

![tert-butyl (3aS,6aS)-3a-amino-2,3,4,5,6,6a-hexahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B11820826.png)
